4-Bromo-3-fluoro-2-hydroxybenzoic acid
Overview
Description
4-Bromo-3-fluoro-2-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo-substituted 4-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C7H4BrFO3, and its molecular weight is 235.00700 . The exact mass is 233.93300 .Scientific Research Applications
Anaerobic Degradation and Methane Production
Research by (Londry & Fedorak, 1993) explored the use of fluorinated compounds in detecting aromatic metabolites from m-cresol in a methanogenic consortium. This study contributes to understanding the anaerobic degradation pathways of complex organic compounds, potentially including derivatives like 4-bromo-3-fluoro-2-hydroxybenzoic acid, and their transformation into simpler molecules like methane.
Hydrolytic Dehalogenation Studies
A study by (van den Tweel, Kok, & de Bont, 1987) investigated the hydrolytic dehalogenation of halobenzoates by Alcaligenes denitrificans NTB-1. Such studies are crucial in understanding the microbial degradation of halogenated aromatic compounds, which can include compounds like this compound.
Role in Biochemical Transformations
Research conducted by (Michalover, Ribbons, & Hughes, 1973) on 3-Hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni highlights the enzyme's role in transforming hydroxylated benzoates. This has implications for the biochemical processing of similar compounds, potentially including this compound.
Liquid Crystal Synthesis
A study by (Košata et al., 2004) focused on the synthesis of chiral aliphatic and aromatic esters for liquid crystals, using derivatives of 4-hydroxybenzoic acid. This research may extend to the use of this compound in developing new materials with liquid crystalline properties.
Functionalization of Aromatic Substrates
In the context of organometallic chemistry, (Schlosser, 2005) explored methods for regiochemically exhaustive functionalization of aromatic and heterocyclic substrates. This research potentially applies to the functionalization of compounds like this compound, enhancing their utility in chemical synthesis.
Crystallographic and Electronic Studies
(Pramanik et al., 2019) conducted a crystallographic study on various benzoic acid derivatives, including analysis of molecular electrostatic potential. Insights from such studies are essential for understanding the physical properties of structurally related compounds like this compound.
Degradation and Microbial Metabolism
Research by (Marks, Smith, & Quirk, 1984) on the degradation of chlorobenzoic acid by Arthrobacter sp. sheds light on the microbial metabolism of halogenated aromatic compounds, relevant to understanding the biodegradation pathways of compounds like this compound.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-3-fluoro-2-hydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . These enzymes play a crucial role in the decarboxylation of amino acids, a process that is essential for the synthesis of various bioactive amines.
Mode of Action
This compound acts as an inhibitor of these enzymes . It binds to the active sites of these enzymes, preventing them from catalyzing the decarboxylation of their respective amino acid substrates .
Biochemical Pathways
The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound affects the synthesis of bioactive amines. These amines are involved in various biochemical pathways, including neurotransmission and immune response .
Pharmacokinetics
This suggests that it can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting central nervous system function .
Result of Action
The inhibition of HDC and Aromatic-L-amino acid decarboxylase by this compound can lead to a decrease in the levels of bioactive amines. This can have various molecular and cellular effects, depending on the specific roles of these amines .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. It’s also important to note that the compound’s lipophilicity, as indicated by its Log Po/w value, can influence its distribution within the body .
Properties
IUPAC Name |
4-bromo-3-fluoro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWHARUAJCATOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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